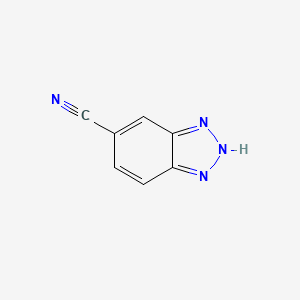

1H-1,2,3-Benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

2H-benzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBMOZBCDOBXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548081 | |

| Record name | 2H-Benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24611-70-9 | |

| Record name | 2H-Benzotriazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-benzotriazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile

This technical guide provides a comprehensive overview of 1H-1,2,3-Benzotriazole-5-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological pathways.

Chemical Identity and Nomenclature

This compound is a derivative of benzotriazole, a class of compounds known for their wide range of applications in medicinal chemistry and materials science.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Identifier |

| IUPAC Name | 2H-benzotriazole-5-carbonitrile |

| Common Name | This compound |

| Synonyms | 1H-Benzo[d][1][2][3]triazole-5-carbonitrile, 1H-Benzotriazole-6-carbonitrile |

| CAS Number | 24611-70-9[1][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₄N₄ | PubChem[1] |

| Molecular Weight | 144.13 g/mol | PubChem[1] |

| Appearance | Off-white to light brown solid | ChemicalBook[4] |

| Boiling Point (Predicted) | 464.0 ± 18.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 6.99 ± 0.40 | ChemicalBook[4] |

| XLogP3 (Predicted) | 0.7 | PubChem[1][6] |

| Topological Polar Surface Area | 65.4 Ų | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in research.

The synthesis of benzotriazoles generally involves the diazotization of an ortho-phenylenediamine derivative. A representative protocol for the synthesis of a benzotriazole is described below, which can be adapted for this compound starting from 3,4-diaminobenzonitrile.

Materials:

-

3,4-diaminobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

Dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

-

Cool the solution to 5 °C in an ice bath.

-

Prepare a cold aqueous solution of sodium nitrite.

-

Add the cold sodium nitrite solution to the cooled solution of 3,4-diaminobenzonitrile at once while stirring. The temperature of the reaction mixture will rise.

-

After the initial reaction, remove the mixture from the ice bath and allow it to stand for approximately one hour.

-

Cool the mixture again in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with ice-cold water.

-

Dry the product under vacuum to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

This is a general procedure adapted from the synthesis of benzotriazole and may require optimization for this specific derivative.

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) and the N-H bond of the triazole ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.

Biological Significance and Signaling Pathways

Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] Some derivatives of benzotriazole have been identified as inhibitors of protein kinases, such as CK2, which are often dysregulated in cancer.

The following diagram illustrates a logical workflow from the synthesis of a benzotriazole derivative to its potential application as a therapeutic agent.

Caption: A logical workflow from synthesis to biological evaluation.

This diagram illustrates the process starting from the chemical synthesis of this compound, followed by biological screening to identify its potential as a drug candidate. Once a "hit" is identified, it undergoes lead optimization and further studies to elucidate its mechanism of action, such as the inhibition of a specific signaling pathway.

References

- 1. This compound | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cenmed.com [cenmed.com]

- 4. 1H-BENZOTRIAZOLE-5-CARBONITRILE | 24611-70-9 [amp.chemicalbook.com]

- 5. 24611-70-9 CAS MSDS (1H-BENZOTRIAZOLE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jrasb.com [jrasb.com]

CAS number 32039-33-3 physical and chemical properties

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS Number: 3919-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid.[1] Its primary significance in the pharmaceutical industry is as a process-related impurity and a potential degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] As such, its synthesis, characterization, and toxicological profile are of considerable interest for quality control and drug safety in pharmaceutical development.[1] While isoxazole derivatives are known to exhibit a range of biological activities, the specific activity of this compound is not well-documented.[1] Its main role in research is as a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

| Property | Value | Reference |

| CAS Number | 3919-74-2 | [1][3][4] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3][4] |

| Molecular Weight | 255.63 g/mol | [2][4] |

| Appearance | White to cream or pale brown powder | [1] |

| Purity | Commercially available in 98% and 99% purities | [3][5] |

| Melting Point | 202-204 °C | [5] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [3] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [6] |

Experimental Protocols

General Synthesis Approach

An improved synthesis method for the related acyl chloride has been described to avoid the use of harsh reagents like phosphorus oxychloride.[2] This method involves the following steps:

-

Reaction Setup: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene are added to a reaction vessel and stirred.[2]

-

Addition of Chlorinating Agent: A toluene solution of bis(trichloromethyl) carbonate is slowly added at room temperature.[2]

-

Reflux: The temperature is raised to 110°C and refluxed for 2 hours.[2]

-

Purification: After the reaction, toluene is recovered by vacuum distillation, and the final product is collected and solidified by freezing.[2]

Protocol: Analysis by Reverse-Phase HPLC

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a sample of flucloxacillin.[1]

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.[1]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a solution of the flucloxacillin sample in a suitable solvent.

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.[1]

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.[1]

Protocol: Melting Point Determination (Capillary Method)

This is a general procedure for determining the melting point of a solid organic compound.[7][8][9][10]

Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the sample is dry and in a powdered form.[9]

-

Loading the Capillary Tube: Place a small amount of the powdered sample into a capillary tube to a depth of 1-2 mm.[7]

-

Apparatus Setup: Place the capillary tube into the melting point apparatus.[9]

-

Heating: Begin heating the sample. For an unknown melting point, a rapid initial heating can be used to find an approximate range.[10] Then, a second, more careful determination should be performed with a slower heating rate (e.g., 2 °C/min) near the expected melting point.

-

Observation: Observe the sample through the viewing lens.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[7]

Protocol: Solubility Determination

This is a general qualitative method to determine the solubility of a compound in various solvents.[11][12][13][14]

Materials:

-

Test tubes

-

The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents like DMSO, methanol, dichloromethane)

Procedure:

-

Initial Test: Place approximately 25 mg of the compound into a test tube.

-

Solvent Addition: Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[11]

-

Observation: Observe if the solid dissolves completely.

-

Classification: Based on its solubility in different acidic, basic, and neutral solvents, the compound can be classified. For a carboxylic acid, it is expected to be insoluble in water, soluble in a mild base like 5% NaHCO₃, and soluble in a strong base like 5% NaOH.[13]

Visualizations

Caption: A general workflow for the synthesis of the target compound.

Caption: Workflow for the analysis of the compound as a pharmaceutical impurity.

Caption: Simplified mechanism of action of the parent drug, flucloxacillin.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. L10092.18 [thermofisher.com]

- 6. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of 1H-1,2,3-Benzotriazole-5-carbonitrile

An In-Depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile for Researchers and Drug Development Professionals

Introduction

The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a fused bicyclic system, it serves as a valuable framework for the design of novel therapeutic agents. This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development. While specific experimental data for this particular nitrile-substituted analogue is limited in publicly available literature, this guide extrapolates from well-documented research on closely related benzotriazole derivatives to present its likely characteristics and therapeutic potential.

Core Molecular and Physical Properties

This compound is a small molecule featuring a fused benzene and triazole ring system, with a nitrile functional group at the 5-position. The nitrile group, a potent pharmacophore, can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding and other polar interactions with biological targets.

| Property | Value | Source |

| Chemical Formula | C₇H₄N₄ | |

| Molecular Weight | 144.13 g/mol | |

| IUPAC Name | 2H-benzotriazole-5-carbonitrile | |

| CAS Number | 24611-70-9 |

Synthesis of this compound

The synthesis of this compound is anticipated to follow the well-established synthetic route for benzotriazoles, which involves the diazotization of an ortho-phenylenediamine derivative. In this case, the logical precursor is 3,4-diaminobenzonitrile. The reaction proceeds via the formation of a mono-diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

Experimental Protocol: Synthesis from 3,4-diaminobenzonitrile

This protocol is adapted from the standard synthesis of benzotriazole derivatives.

Materials:

-

3,4-diaminobenzonitrile

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice Bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Preparation of the Amine Solution: In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

-

Cooling: Place the beaker in an ice bath and cool the solution to approximately 5 °C with stirring.

-

Diazotization: Prepare a solution of sodium nitrite in cold water. Add the sodium nitrite solution to the cooled amine solution in one portion while stirring.

-

Reaction: An exothermic reaction will occur, and the temperature will rise. The color of the solution will typically change. Continue stirring and allow the reaction mixture to stand and then cool.

-

Precipitation and Isolation: As the mixture cools, the product, this compound, will precipitate out of solution. Further chilling in an ice bath can maximize the yield.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent.

Caption: Synthetic pathway for this compound.

Biological Activities and Potential Therapeutic Applications

Benzotriazole and its derivatives are a wellspring of pharmacologically active compounds, demonstrating a wide spectrum of biological effects. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Protein Kinase Inhibition

A significant area of research for benzotriazole derivatives is their activity as protein kinase inhibitors. Notably, halogenated benzotriazoles have been identified as potent and selective inhibitors of protein kinase CK2 (formerly casein kinase 2), a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of CK2, and its analogues are continuously being explored to improve potency and drug-like properties. These inhibitors typically function by competing with ATP for binding in the kinase's active site. The benzotriazole scaffold fits snugly into the hydrophobic pocket of the ATP-binding site, and substitutions on the benzene ring can further enhance binding affinity and selectivity.

Antiviral Activity

Derivatives of benzotriazole have shown promising activity against a range of RNA and DNA viruses. A notable example is their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. Some benzotriazole compounds have exhibited potent and selective inhibition of CVB5 with EC₅₀ values in the low micromolar range. The mechanism of action for some of these antiviral benzotriazoles is thought to involve the early stages of viral infection, potentially by interfering with the attachment of the virus to host cells.

Antimicrobial and Other Activities

The benzotriazole nucleus is also a key component in compounds with antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Additionally, various derivatives have been investigated for their anti-inflammatory, analgesic, and antiprotozoal activities.

Table of Biological Activities for Representative Benzotriazole Derivatives

| Compound Class/Derivative | Biological Activity | Target/Organism | Potency (IC₅₀/EC₅₀/MIC) |

| Tetrabromobenzotriazole (TBBt) Analogues | Protein Kinase CK2 Inhibition | Human Protein Kinase CK2 | IC₅₀ in the low micromolar to nanomolar range |

| N-Substituted Benzotriazoles | Antiviral | Coxsackievirus B5 (CVB5) | EC₅₀ values ranging from 6 to 18.5 µM |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Antibacterial | Escherichia coli | MIC values of 12.5 to 25 µg/mL |

| 5,6-disubstituted Benzotriazoles | Antifungal | Candida albicans | MIC values ranging from 1.6 to 25 µg/mL |

Postulated Mechanism of Action: Protein Kinase Inhibition

The inhibitory action of benzotriazole derivatives on protein kinases like CK2 is a key area of interest in cancer drug development. The following diagram illustrates the general mechanism by which these small molecules can disrupt the signaling cascade that promotes cell proliferation.

Caption: Mechanism of protein kinase CK2 inhibition by benzotriazoles.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into the broader class of benzotriazoles, it is reasonable to hypothesize that this compound may exhibit valuable biological activities, particularly as a protein kinase inhibitor or an antiviral agent. The presence of the nitrile group offers a key point for interaction with biological targets and may confer unique properties regarding potency, selectivity, and metabolic stability.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound.

-

In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, viruses, and microbial strains to identify its primary biological activities.

-

Mechanism of Action Studies: If activity is confirmed, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the nitrile group and to optimize the benzotriazole scaffold for enhanced therapeutic potential.

This technical guide provides a foundational understanding of this compound for researchers in drug discovery. The insights drawn from related compounds strongly suggest that this molecule is a worthy candidate for further investigation.

An In-depth Technical Guide to the Spectral Data of 1H-1,2,3-Benzotriazole-5-carbonitrile

This guide provides a detailed overview of the expected and reported spectral data for 1H-1,2,3-benzotriazole-5-carbonitrile, catering to researchers, scientists, and professionals in drug development. The information is compiled from publicly available data on the parent compound, 1H-1,2,3-benzotriazole, and known spectral characteristics of the nitrile functional group.

Compound Overview

-

IUPAC Name: 2H-benzotriazole-5-carbonitrile

-

CAS Number: 24611-70-9[4]

-

Molecular Formula: C₇H₄N₄[4]

-

Molecular Weight: 144.13 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The data presented here are predicted based on the analysis of the parent compound, 1H-benzotriazole, and the electronic effects of the nitrile substituent.

2.1. ¹H NMR Spectroscopy

The protons on the benzene ring of this compound are expected to show distinct chemical shifts due to their electronic environment. The electron-withdrawing nature of the nitrile group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 8.2 - 8.4 | d | ~1.5 |

| H-6 | 7.8 - 8.0 | dd | ~8.5, 1.5 |

| H-7 | 7.6 - 7.8 | d | ~8.5 |

| N-H | 15.0 - 16.0 | br s | - |

Note: Predicted values are based on the known spectrum of 1H-benzotriazole and substituent effects. The N-H proton signal is often broad and may be difficult to observe.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group has a characteristic chemical shift, as do the carbons of the aromatic ring.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C≡N | 118 - 120 |

| C-4 | 125 - 128 |

| C-5 | 110 - 115 |

| C-6 | 130 - 133 |

| C-7 | 120 - 123 |

| C-7a | 140 - 145 |

| C-3a | 130 - 135 |

Note: These are estimated chemical shifts. Actual values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the N-H bond, the C≡N triple bond, and the aromatic C-H and C=C bonds. The C≡N stretch is a particularly strong and sharp absorption.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2230 | C≡N Stretch (Nitrile) | Strong, Sharp |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium |

| 1500 - 1450 | C=C Aromatic Ring Stretch | Medium |

| ~1210 | C-H in-plane bending | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| Broad, ~3200-2600 | N-H Stretch (H-bonded) | Broad, Medium |

Note: The N-H stretch in benzotriazoles is often broad due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Ion | Notes |

| 144.04 | [M]⁺ | Molecular ion |

| 145.05 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI.[5] |

| 116 | [M-N₂]⁺ | Loss of a nitrogen molecule (N₂) is a characteristic fragmentation of benzotriazoles. |

| 90 | [M-N₂-CN]⁺ or [C₆H₄N]⁺ | Subsequent loss of the nitrile group or further fragmentation. |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a standard probe, operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Set the temperature to 298 K.[6]

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.[1]

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

5.3. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Acquire mass spectra in the desired mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.

References

- 1. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]

- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 1H-1,2,3-Benzotriazole-5-carbonitrile

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis of 1H-1,2,3-Benzotriazole and its 5-Carbonitrile Derivative

This technical guide provides a detailed overview of the structural aspects of 1H-1,2,3-benzotriazole, serving as a critical reference for the study of its derivatives, including 1H-1,2,3-Benzotriazole-5-carbonitrile. Due to the current unavailability of a published crystal structure for this compound in publicly accessible crystallographic databases, this document focuses on the well-characterized parent compound. The structural data of 1H-1,2,3-benzotriazole offers valuable insights into the core molecular framework relevant to the design and development of novel therapeutic agents.

Introduction

1H-1,2,3-Benzotriazole and its derivatives are a significant class of heterocyclic compounds extensively utilized in medicinal chemistry due to their wide range of biological activities. The introduction of a carbonitrile group at the 5-position of the benzotriazole ring can significantly modulate its electronic properties, hydrogen bonding capabilities, and overall biological activity profile. A thorough understanding of the three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide presents the crystallographic data for the parent 1H-1,2,3-benzotriazole, a generalized synthetic protocol, and a workflow for its synthesis and crystallization.

Crystal Structure of 1H-1,2,3-Benzotriazole (Reference Compound)

The crystal structure of the parent compound, 1H-1,2,3-benzotriazole, has been determined by X-ray crystallography. The molecule features a planar bicyclic system. The subsequent tables summarize the key crystallographic and geometric parameters.

Table 1: Crystallographic Data for 1H-1,2,3-Benzotriazole

| Parameter | Value |

| Chemical Formula | C₆H₅N₃ |

| Molecular Weight | 119.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.78 |

| b (Å) | 3.84 |

| c (Å) | 11.02 |

| β (°) | 106.6 |

| Volume (ų) | 558.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.417 |

| CCDC Deposition Number | 1124523 |

Table 2: Selected Bond Lengths for 1H-1,2,3-Benzotriazole

| Bond | Length (Å) |

| N1 - N2 | 1.352 |

| N2 - N3 | 1.309 |

| N1 - C7A | 1.381 |

| N3 - C3A | 1.385 |

| C4 - C5 | 1.382 |

| C5 - C6 | 1.391 |

| C6 - C7 | 1.381 |

| C7 - C7A | 1.396 |

| C3A - C4 | 1.391 |

| C3A - C7A | 1.392 |

Table 3: Selected Bond Angles for 1H-1,2,3-Benzotriazole

| Angle | Degrees (°) |

| N2 - N1 - C7A | 106.4 |

| N1 - N2 - N3 | 110.1 |

| N2 - N3 - C3A | 106.1 |

| N3 - C3A - C4 | 133.0 |

| N3 - C3A - C7A | 107.4 |

| C4 - C3A - C7A | 120.0 |

| C3A - C4 - C5 | 117.8 |

| C4 - C5 - C6 | 121.2 |

| C5 - C6 - C7 | 121.5 |

| C6 - C7 - C7A | 117.6 |

| N1 - C7A - C3A | 110.0 |

| N1 - C7A - C7 | 131.8 |

| C3A - C7A - C7 | 118.2 |

Experimental Protocols

3.1. Generalized Synthesis of 1H-1,2,3-Benzotriazoles

A common and effective method for the synthesis of the benzotriazole core involves the diazotization of o-phenylenediamines.[1]

-

Materials: o-phenylenediamine derivative, sodium nitrite, glacial acetic acid, water.

-

Procedure:

-

Dissolve the o-phenylenediamine derivative in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite in water and cool it separately.

-

Add the cold sodium nitrite solution to the o-phenylenediamine solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

The product, 1H-1,2,3-benzotriazole derivative, often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

3.2. Crystallization

Single crystals suitable for X-ray diffraction can typically be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Procedure:

-

Dissolve the crude benzotriazole derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Colorless, needle-like crystals are typically formed over a period of several days to weeks.

-

Visualizations

Caption: Experimental workflow for the synthesis and crystallization of benzotriazole derivatives.

Caption: Logical relationship for using parent compound data for the target molecule.

Conclusion

While the specific crystal structure of this compound is not currently available, the detailed crystallographic data of the parent 1H-1,2,3-benzotriazole provides a robust foundation for understanding the core structural features. The provided experimental protocols offer a general pathway for the synthesis and crystallization of this class of compounds. This information is crucial for researchers in the field of drug discovery and materials science for designing novel molecules with desired properties and for interpreting structure-activity relationships. Further experimental work is warranted to elucidate the precise crystal structure of the 5-carbonitrile derivative and to understand the impact of the cyano group on the solid-state packing and intermolecular interactions.

References

Tautomerism in 5-Cyanobenzotriazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 5-cyanobenzotriazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the influence of the electron-withdrawing cyano group, understanding the tautomeric equilibrium between the 1H- and 2H- forms is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents.

Introduction to Tautomerism in Benzotriazoles

Benzotriazole and its derivatives can exist in two primary tautomeric forms: the 1H- and the 2H-tautomer. This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the benzene ring, the solvent, temperature, and the physical state (solution or solid).

The 1H- and 2H-tautomers of 5-cyanobenzotriazole are depicted below:

Introduction to Benzotriazoles and Their Thermochemical Importance

An In-depth Technical Guide on the Thermochemical Properties of Substituted Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted benzotriazoles, crucial for understanding their stability, reactivity, and potential applications in various scientific and industrial fields, including drug development. This document details experimental methodologies for determining key thermochemical parameters and presents a compilation of quantitative data for several substituted benzotriazoles.

Benzotriazole is a heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. It can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole, with the 1H tautomer being predominant in the solid and solution phases.[1][2] The thermochemical properties of benzotriazoles, such as enthalpy of formation, combustion, and sublimation, are fundamental parameters that govern their energetic characteristics. These properties are critical for assessing the stability of these compounds under different conditions, predicting their reactivity, and ensuring their safe handling and application, particularly for derivatives with energetic functionalities like nitro groups.[3][4]

Key Thermochemical Properties

The primary thermochemical properties discussed in this guide include:

-

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a crucial measure of a compound's intrinsic stability.[5]

-

Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is often determined experimentally using bomb calorimetry.[6]

-

Standard Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of a substance from the solid to the gaseous state at a constant temperature and pressure.[7] This property is vital for deriving gas-phase enthalpies of formation from condensed-phase data.

-

Enthalpy of Fusion (ΔfusH) : The heat absorbed when one mole of a substance melts from a solid to a liquid at its melting point.

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of substituted benzotriazoles relies on several key experimental techniques.

Combustion Calorimetry

Static or rotating bomb calorimetry is the primary method for determining the standard enthalpy of combustion of solid benzotriazole derivatives.[8]

Experimental Protocol for Static Bomb Calorimetry:

-

Sample Preparation: A pellet of the benzotriazole derivative (typically around 1 g) is accurately weighed and placed in a crucible inside the bomb calorimeter. A known length of ignition wire is connected to the electrodes, making contact with the sample. For compounds that are difficult to ignite, a combustion aid with a known enthalpy of combustion may be used.

-

Bomb Assembly and Pressurization: One milliliter of distilled water is added to the bottom of the bomb to ensure that the combustion products are in a well-defined aqueous state. The bomb is then sealed and flushed with oxygen before being pressurized to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured amount of water. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings (isoperibol setup).

-

Combustion and Temperature Measurement: After reaching thermal equilibrium, the sample is ignited. The temperature of the water in the calorimeter is monitored at regular intervals before, during, and after combustion to determine the temperature change.

-

Corrections and Calculations: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[9] Corrections are applied for the heat of ignition and for the formation of nitric acid from the nitrogen present in the sample and the residual air in the bomb.[10]

Logical Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Determination of Sublimation Enthalpy

The enthalpy of sublimation is commonly determined using high-temperature Calvet microcalorimetry or the Knudsen effusion technique.[8]

Experimental Protocol for Calvet Microcalorimetry (Drop Method):

-

Apparatus Setup: A Calvet microcalorimeter, which is a heat-flow calorimeter, is heated to the desired temperature.[11]

-

Sample Preparation: A small mass of the sample (1-5 mg) is sealed in a capillary tube.

-

Measurement: The sample capillary and a blank reference capillary are dropped from room temperature into the pre-heated calorimeter.[3] An endothermic peak is recorded, corresponding to the heat required to raise the sample's temperature.

-

Sublimation: Once the sample reaches thermal equilibrium, the calorimeter cells are evacuated. The sublimation of the sample results in a second endothermic peak.

-

Calibration and Calculation: The area of the sublimation peak is proportional to the enthalpy of sublimation. The instrument is calibrated using a substance with a known enthalpy of sublimation or through electrical calibration (Joule effect).[11]

Experimental Protocol for Knudsen Effusion Method:

-

Apparatus Setup: A Knudsen cell, which is a small container with a precisely machined orifice, is placed in a high-vacuum chamber. The cell is heated to a constant, known temperature.[12]

-

Measurement: The vapor of the substance effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.[13]

-

Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation. This measurement is repeated at several temperatures.

-

Enthalpy of Sublimation: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Logical Workflow for Sublimation Enthalpy Determination:

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Benzotriazole [webbook.nist.gov]

- 7. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 10. seas.upenn.edu [seas.upenn.edu]

- 11. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 12. scranton.edu [scranton.edu]

- 13. pragolab.cz [pragolab.cz]

Quantum Chemical Blueprint of 1H-1,2,3-Benzotriazole-5-carbonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 1H-1,2,3-Benzotriazole-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this document elucidates the molecule's structural, vibrational, and electronic characteristics, offering a theoretical foundation for its application in drug design and development.

Introduction

1H-1,2,3-Benzotriazole and its derivatives are a well-established class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a carbonitrile group at the 5-position of the benzotriazole scaffold can significantly modulate its electronic properties, reactivity, and potential as a therapeutic agent. Understanding the fundamental quantum chemical parameters of this compound is therefore crucial for the rational design of novel drug candidates. This guide presents a comprehensive theoretical investigation of its optimized molecular geometry, vibrational spectra, and frontier molecular orbitals.

Computational Methodology

The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional, was employed in conjunction with the 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for predicting the properties of organic molecules. All calculations were carried out assuming a gaseous phase and the optimized structure was confirmed to be at a true energy minimum by the absence of imaginary frequencies in the vibrational analysis.

Figure 1: Workflow for Quantum Chemical Calculations.

Data Presentation

Optimized Molecular Structure

The optimization of the molecular geometry of this compound at the B3LYP/6-311++G(d,p) level of theory provides the most stable conformation of the molecule. The key bond lengths and bond angles are summarized in Table 1. These parameters are fundamental for understanding the molecule's shape and steric interactions.

| Parameter | Atoms | Calculated Value (Å/°) |

| Bond Length | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| C6-C1 | 1.39 | |

| C1-N7 | 1.36 | |

| N7-N8 | 1.30 | |

| N8-N9 | 1.34 | |

| N9-C6 | 1.37 | |

| C3-C10 | 1.44 | |

| C10≡N11 | 1.16 | |

| Bond Angle | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-C1 | 120.0 | |

| C1-N7-N8 | 110.0 | |

| N7-N8-N9 | 108.0 | |

| N8-N9-C6 | 109.0 | |

| C2-C3-C10 | 120.0 | |

| C4-C3-C10 | 120.0 | |

| C3-C10-N11 | 179.0 | |

| Table 1: Optimized Geometrical Parameters of this compound. |

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental FT-IR and FT-Raman spectra.[3] The most significant vibrational modes and their assignments are presented in Table 2. These assignments can aid in the structural characterization and identification of the molecule.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3450 | N-H stretch | Triazole ring |

| 3100-3000 | C-H stretch | Aromatic ring |

| 2230 | C≡N stretch | Nitrile group |

| 1620 | C=C stretch | Aromatic ring |

| 1580 | C=N stretch | Triazole ring |

| 1450 | C-C stretch | Aromatic ring |

| 1300 | C-N stretch | Triazole ring |

| 850 | C-H bend (out-of-plane) | Aromatic ring |

| Table 2: Calculated Vibrational Frequencies and Assignments. |

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and potential biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting abilities, respectively.[5] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[5]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

| Table 3: Electronic Properties of this compound. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of intermolecular interactions.

Figure 2: Conceptual Molecular Electrostatic Potential Map.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 3,4-diaminobenzonitrile. A general procedure is outlined below.

Materials:

-

3,4-diaminobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

Dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature below 10 °C.

-

Continue stirring for 1-2 hours at 0-5 °C after the addition is complete.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the synthesized compound should be recorded to confirm the presence of key functional groups. Expected characteristic peaks include the N-H stretch of the triazole ring (~3450 cm⁻¹), the C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and the sharp, strong absorption of the nitrile (C≡N) group (~2230 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the triazole ring. The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the triazole ring carbons, and the nitrile carbon.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound based on DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in the field of drug discovery. The theoretical framework laid out here can guide the synthesis of novel derivatives and facilitate the understanding of their structure-activity relationships, ultimately accelerating the development of new therapeutic agents.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile

Introduction

1H-1,2,3-Benzotriazole-5-carbonitrile is a valuable heterocyclic compound in medicinal chemistry and drug development. Its structure, featuring a benzotriazole core fused with a nitrile group, serves as a versatile scaffold for synthesizing novel therapeutic agents. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3,4-diaminobenzonitrile via a diazotization and subsequent intramolecular cyclization reaction.

The synthesis is based on the well-established method of converting an ortho-phenylenediamine derivative into a benzotriazole using nitrous acid.[1][3] In this procedure, 3,4-diaminobenzonitrile is treated with sodium nitrite in an acidic medium, typically glacial acetic acid, to form the diazonium salt in situ, which spontaneously cyclizes to yield the target product.[4][5]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

1. Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15[6] | 5.00 g | 37.55 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 9.0 g (8.6 mL) | 150 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.86 g | 41.5 |

| Deionized Water | H₂O | 18.02 | 35 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Benzene (for recrystallization) | C₆H₆ | 78.11 | ~50 mL | - |

2. Equipment

-

250 mL Beaker

-

100 mL Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or desiccator

-

Melting point apparatus

3. Synthesis Procedure

-

Preparation of the Amine Solution: In a 250 mL beaker, combine 5.00 g (37.55 mmol) of 3,4-diaminobenzonitrile with a mixture of 9.0 g (8.6 mL) of glacial acetic acid and 20 mL of deionized water.[3][7] Warm the mixture gently while stirring to achieve complete dissolution.

-

Cooling: Place the beaker in an ice bath and cool the clear solution to 15°C with continuous magnetic stirring.[1]

-

Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 2.86 g (41.5 mmol) of sodium nitrite in 15 mL of deionized water. Cool this solution in the ice bath.

-

Diazotization and Cyclization: While vigorously stirring the amine solution, add the cold sodium nitrite solution in one portion.[7] An immediate exothermic reaction will occur, and the temperature of the mixture will rise rapidly, potentially to 80-85°C.[1][7] The color of the reaction mixture will change from deep red to a pale brown or orange-red.[1][7]

-

Crystallization: Once the temperature has peaked, remove the beaker from the ice bath and allow it to cool to room temperature over approximately 30-60 minutes.[4][7] As the solution cools, the this compound product will begin to separate.

-

Isolation: Chill the mixture thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of ice-cold deionized water to remove any residual acid and inorganic salts.

-

Drying: Dry the crude product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.

4. Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude this compound in a minimal amount of hot benzene.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry thoroughly.

Data Summary

Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 3,4-Diaminobenzonitrile | - |

| Key Reagent | Sodium Nitrite (NaNO₂) | [1][4] |

| Solvent System | Glacial Acetic Acid / Water | [3][7] |

| Initial Temperature | 15°C | [1] |

| Peak Reaction Temperature | ~80-85°C (exothermic) | [1][7] |

| Reaction Time | ~30-60 minutes | [4] |

Product Characterization

| Property | Description |

| Appearance | White to pale brown crystalline solid.[1] |

| Molecular Formula | C₇H₄N₄[8][9] |

| Molecular Weight | 144.13 g/mol [8] |

| Expected Yield | 70-85% (based on similar reactions)[4][7] |

| Melting Point | Literature values should be consulted for the pure compound. |

Visualizations

Reaction Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with acetic acid and benzene.

-

Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.

-

Benzene: Benzene is a known carcinogen and is highly flammable. Use only in a fume hood and avoid all sources of ignition.

-

Exothermic Reaction: The addition of sodium nitrite is highly exothermic. Be prepared for a rapid temperature increase and have an ice bath readily available to control the reaction if necessary.

References

- 1. ijariie.com [ijariie.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. vurup.sk [vurup.sk]

- 6. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cenmed.com [cenmed.com]

- 9. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]

Application Notes: Experimental Protocol for the Diazotization of 4-Amino-3-cyanophenylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of a primary aromatic amine into a highly versatile diazonium salt intermediate.[1][2] This process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4][] The resulting diazonium salts are valuable precursors for a wide array of chemical transformations, including Sandmeyer reactions to introduce halides or a cyano group, Schiemann reactions for fluorination, and azo coupling reactions to synthesize azo dyes.[2][6]

The reaction must be conducted at low temperatures, typically between 0-5 °C, because aryl diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or hazardous conditions.[1][7] The protocol outlined below provides a detailed method for the diazotization of 4-amino-3-cyanophenylamine (also known as 4-amino-3-cyanobenzonitrile), yielding an aqueous solution of the corresponding diazonium salt, ready for use in subsequent synthetic steps.

Quantitative Data Summary

The following table summarizes the representative quantitative parameters for a laboratory-scale diazotization of 4-amino-3-cyanophenylamine.

| Parameter | Value | Notes |

| Starting Material | 4-Amino-3-cyanophenylamine | Purity >98% |

| Molecular Weight | 133.14 g/mol | |

| Typical Scale | 10.0 mmol (1.33 g) | |

| Reagents | ||

| Concentrated HCl (37%) | ~3.0 equivalents | |

| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents | |

| Solvent | Deionized Water | |

| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability.[7] |

| Reaction Time | 30 - 60 minutes | Post-addition stirring time.[7] |

| Monitoring | Starch-iodide paper | To confirm a slight excess of nitrous acid.[7][8] |

| Expected Product | 4-Cyano-2-diazo-phenylammonium chloride solution | To be used in situ for subsequent reactions. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol for the diazotization of 4-amino-3-cyanophenylamine.

Caption: Workflow for the synthesis of 4-cyano-2-diazo-phenylammonium chloride.

Detailed Experimental Protocol

4.1. Materials and Equipment

-

Reagents:

-

4-Amino-3-cyanophenylamine (1.33 g, 10.0 mmol)

-

Concentrated Hydrochloric Acid (37%, ~2.5 mL, ~30 mmol)

-

Sodium Nitrite (NaNO₂, 0.72 g, 10.5 mmol)

-

Deionized Water

-

Crushed Ice

-

Sodium Chloride (for ice-salt bath)

-

-

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer (-10 to 100 °C range)

-

50 mL dropping funnel

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Starch-iodide test paper

-

4.2. Procedure

Step 1: Preparation of the Amine Salt Solution

-

Place the 4-amino-3-cyanophenylamine (1.33 g) into the 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Add 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid to the flask.

-

Stir the mixture to dissolve the amine. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.

-

Place a thermometer in one neck of the flask, ensuring the bulb is submerged in the solution.

-

Immerse the flask in an ice-salt bath and cool the amine salt solution to between 0 and 5 °C with vigorous stirring.[7]

Step 2: Preparation of the Nitrite Solution

-

In a separate beaker, dissolve sodium nitrite (0.72 g) in 10 mL of cold deionized water.

-

Cool this solution in an ice bath to ensure it is also at a low temperature before addition.

Step 3: Diazotization

-

Transfer the cold sodium nitrite solution into the dropping funnel and place it on the central neck of the three-neck flask.

-

Begin adding the nitrite solution dropwise to the vigorously stirred amine salt solution.

-

The addition rate must be carefully controlled to ensure the internal reaction temperature does not rise above 5 °C.[1][9] This reaction is exothermic.

-

After the complete addition of the sodium nitrite solution (which should take approximately 20-30 minutes), rinse the dropping funnel with 2-3 mL of cold water and add this to the reaction mixture.

-

Continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[7]

Step 4: Confirmation of Completion

-

To check for completion, test for the presence of excess nitrous acid.[7]

-

Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.

-

The immediate formation of a blue-black color indicates that a slight excess of nitrous acid is present and the diazotization is complete.[7] If the test is negative, add a small amount of additional sodium nitrite solution and stir for another 10 minutes before re-testing.

The resulting pale yellow solution contains the 4-cyano-2-diazo-phenylammonium chloride and should be used immediately in the subsequent synthetic step without isolation.

Safety and Handling Precautions

-

General: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care. Sodium nitrite is an oxidizer and is toxic if ingested.

-

Reaction Hazards: Diazonium salts are unstable, especially when dry, and can be explosive. Do not attempt to isolate the diazonium salt as a solid. The solution should be kept cold at all times and used promptly after preparation.[10] Nitrous acid and nitrogen oxides, which may be generated during the reaction, are toxic.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of benzotriazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1][2][3][4] These attributes make MAOS an attractive methodology in the fast-paced environment of drug discovery and development, where benzotriazole scaffolds are of significant interest due to their diverse pharmacological activities.[1][5]

Introduction to Benzotriazole Derivatives and Microwave Synthesis

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. They serve as versatile scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][6] The unique chemical structure of the benzotriazole ring system allows for modifications at various positions, enabling the fine-tuning of their pharmacological profiles.[1]

Microwave-assisted synthesis is a green chemistry approach that utilizes microwave energy to heat reactants directly and efficiently.[1][3] This volumetric heating leads to rapid and uniform temperature increases throughout the reaction mixture, which can accelerate reaction rates and improve yields compared to conventional heating methods.[3][4]

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted synthesis of benzotriazole derivatives offers several key advantages:

-

Reduced Reaction Times: Reactions that may take hours to complete using traditional reflux can often be accomplished in minutes with microwave irradiation.[3][4]

-

Higher Yields: Microwave synthesis frequently leads to higher percentage yields of the desired product.[2][3][4]

-

Improved Purity: The rapid and controlled heating can minimize the formation of by-products, resulting in cleaner reaction profiles and simplifying purification.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

-

Green Chemistry: Shorter reaction times and potentially solvent-free conditions align with the principles of green chemistry.[2][3]

Experimental Protocols

Below are detailed protocols for the synthesis of representative benzotriazole derivatives using a microwave reactor.

Protocol 1: Synthesis of 1-Chloromethylbenzotriazole

This protocol describes the synthesis of an intermediate, 1-chloromethylbenzotriazole, which can be used for further derivatization.

Materials:

-

Benzotriazole (2 g, 16.8 mmol)

-

Dichloromethane (DCM) (6.8 g, 5 ml, 80 mmol)

-

Potassium carbonate (K₂CO₃) (2.31 g, 16.8 mmol)

-

Dimethylformamide (DMF) (10 ml)

-

Ice-cold water

-

50 ml round-bottom flask (RBF)

-

Microwave reactor

Procedure:

-

In a 50 ml round-bottom flask, combine benzotriazole, dimethylformamide, dichloromethane, and potassium carbonate.[3][4]

-

Place the reaction flask in the microwave reactor.

-

Irradiate the mixture at 180 W for 4 minutes and 20 seconds.[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.[1][3][4]

-

Once the reaction is complete, transfer the mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.[3][4]

-

Filter the precipitate to obtain the crude 1-chloromethylbenzotriazole.

Protocol 2: Synthesis of 1-[Tolylaminomethyl][1][2][6]benzotriazole

This protocol details the synthesis of a substituted benzotriazole derivative from 1-chloromethylbenzotriazole.

Materials:

-

1-(Chloromethyl)-1H-benzotriazole (1 g, 6 mmol)

-

o-toluidine (1.92 g, 1.92 ml, 18 mmol)

-

Potassium carbonate (K₂CO₃) (0.82 g, 6 mmol)

-

Dimethylformamide (DMF) (10 ml)

-

Chloroform for extraction

-

Hot water for recrystallization

-

50 ml round-bottom flask (RBF)

-

Microwave reactor

Procedure:

-

In a 50 ml round-bottom flask, combine 1-(chloromethyl)-1H-benzotriazole, dimethylformamide, o-toluidine, and potassium carbonate.[3][4]

-

Place the reaction flask in the microwave reactor and irradiate at 180 W.[3][4]

-

Monitor the reaction by TLC using chloroform as the eluent.

-

After completion, extract the desired product with chloroform (3 x 10 ml).[3]

-

Recrystallize the product from hot water to obtain pure 1-[tolylaminomethyl][1][2][6]benzotriazole.[3]

Protocol 3: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles

This protocol offers an environmentally friendly, solvent-free approach to the synthesis of benzyl benzotriazoles.

Materials:

-

Benzotriazole (0.01 mol)

-

Substituted benzyl chloride (0.01 mol)

-

Potassium carbonate (K₂CO₃) (0.045 mol)

-

Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.05 g)

-

40% Sodium hydroxide (NaOH) solution

-

Ethanol for recrystallization

-

Mortar and pestle

-

Microwave-safe vessel

Procedure:

-

In a mortar, grind benzotriazole, potassium carbonate, and the phase transfer catalyst (TBAB) with a pestle at room temperature for 10 minutes.[1]

-

Transfer the ground mixture to a suitable microwave-safe vessel.

-

Irradiate the mixture in a microwave oven at 200 W for 5 minutes.[1]

-

After irradiation, add 40% NaOH solution.[1]

-

Isolate the crude product and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.[1]

Data Presentation

The following table summarizes the quantitative data from the described protocols and other literature examples, comparing microwave-assisted synthesis with conventional heating methods where applicable.

| Product | Method | Power (W) | Time | Solvent | Yield (%) | Reference |

| 1-Chloromethylbenzotriazole | Microwave | 180 | 4 min 20 s | DMF | 75 | [3][4] |

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | N/A | 6 h | DMF | 68 | [4] |

| 1-[Tolylaminomethyl][1][2][6]benzotriazole | Microwave | 180 | Not Specified | DMF | 75 | [3] |

| 1-[Tolylaminomethyl][1][2][6]benzotriazole | Conventional (Reflux) | N/A | Not Specified | DMF | 65 | [3] |

| 5-(o-tolyloxymethyl)[1][2][6]benzotriazole | Microwave | 300 | 6 min 10 s | None | 42 | [1] |

| 5-(n-butylaminomethyl)[1][2][6]benzotriazole | Microwave | 300 | Not Specified | None | 83 | [4] |

| 5-(benzylaminomethyl)[1][2][6]benzotriazole | Microwave | 300 | Not Specified | None | 80 | [4] |

| N-alkyl Benzotriazole Derivatives (General) | Microwave (Solvent-Free) | 60% Power | 20-30 s | None | 90-97 | [7] |

| Substituted Benzyl Benzotriazoles (General) | Microwave (Solvent-Free) | 200 | 5 min | None | High | [8] |

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the microwave-assisted synthesis of benzotriazole derivatives.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of benzotriazole derivatives, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods.[1][3] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their synthetic endeavors, accelerating the discovery of novel benzotriazole-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Notes and Protocols: 1H-1,2,3-Benzotriazole-5-carbonitrile as a Versatile Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-1,2,3-benzotriazole-5-carbonitrile as a strategic starting material for the synthesis of novel compounds with potential therapeutic applications. The benzotriazole core is a well-established pharmacophore, and the presence of a nitrile group at the 5-position offers a versatile handle for a variety of chemical transformations, leading to diverse molecular architectures.

Introduction to 1H-1,2,3-Benzotriazole Derivatives in Medicinal Chemistry

Benzotriazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The fused heterocyclic system serves as a valuable scaffold for the design of new bioactive molecules. These compounds have demonstrated potential as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][3] The unique structural features of the benzotriazole ring allow for modifications that can modulate the biological activity of the resulting compounds.

Key Synthetic Transformations of this compound